2-methyl-N-(2-(trifluoromethyl)phenyl)-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide
Description
This compound features a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core fused with a dihydrocarboxamide moiety, substituted with a methyl group at position 2 and a trifluoromethylphenyl group at the N-position. Its molecular formula (C19H15F3N6O2) and elemental composition (C: 54.81%, H: 3.36%, N: 20.18%) suggest moderate polarity, as confirmed by analytical data . The trifluoromethyl group enhances lipophilicity and metabolic stability, common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
4-methyl-N-[2-(trifluoromethyl)phenyl]-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene-11-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5O/c1-11-8-16-22-9-12-10-25(7-6-15(12)26(16)24-11)17(27)23-14-5-3-2-4-13(14)18(19,20)21/h2-5,8-9H,6-7,10H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCPSAHSIONSRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)NC4=CC=CC=C4C(F)(F)F)C=NC2=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-(trifluoromethyl)phenyl)-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core, followed by functionalization to introduce the 2-methyl and 2-(trifluoromethyl)phenyl groups.
Formation of the Core Structure: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and hydrazine derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the pyrazolo ring, potentially converting it to a dihydropyrazolo derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Dihydropyrazolo derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazolo compounds exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating promising results.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several derivatives, including those similar to the compound of interest. The findings showed:
- Minimum Inhibitory Concentration (MIC) values ranging from 4–20 μmol/L against various bacteria.
- Specific compounds were found to be more potent than cefotaxime, a common antibiotic, indicating the potential for developing new antimicrobial agents based on this scaffold .
| Compound | Bacterial Strain | MIC (μmol/L) |
|---|---|---|
| 7a | Bacillus subtilis | 6 |
| 7e | Salmonella typhi | 8 |
| 7d | Chlamydia pneumonia | 12 |
Anticancer Activity
The anticancer properties of pyrazolo compounds have been extensively researched, with promising results observed in various cancer cell lines.
Case Study: Cytotoxicity Assessment
In a detailed investigation, several derivatives were tested for their cytotoxic effects against cancer cell lines such as K562 and MCF-7. The study revealed:
- Compounds exhibited IC50 values (concentration required to inhibit cell growth by 50%) ranging from 2.60 to 4.50 μmol/L.
- Notably, certain derivatives showed equipotent activity compared to established chemotherapeutic agents, highlighting their potential as effective anticancer drugs .
| Compound | Cell Line | IC50 (μmol/L) |
|---|---|---|
| 7c | K562 | 3.00 |
| 9e | MCF-7 | 4.08 |
Antioxidant Activity
The antioxidant capacity of pyrazolo compounds is another area of interest due to their ability to scavenge free radicals and reduce oxidative stress.
Case Study: Antioxidant Screening
Research has demonstrated that certain derivatives possess strong antioxidant properties. For instance:
- Compounds were tested for their ability to inhibit lipid peroxidation in rat brain and kidney homogenates.
- Several compounds exceeded the antioxidant activity of Trolox, a vitamin E analog used as a standard reference .
| Compound | Inhibition (%) |
|---|---|
| 7a | 91.2 |
| 9d | 90.4 |
| Control (Trolox) | 89.5 |
Mechanism of Action
The mechanism of action of 2-methyl-N-(2-(trifluoromethyl)phenyl)-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the pyrazolo and pyrimidine rings can participate in hydrogen bonding and π-π stacking interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural and physicochemical differences between the target compound and related derivatives:
Key Observations:
- Core Structure Influence : The pyrazolo-pyrido-pyrimidine core (target compound) differs from imidazo-pyridine (1l, 2d) or triazolo-pyrimidine () cores, which may alter π-π stacking or hydrogen-bonding interactions in biological systems.
- Substituent Effects: The trifluoromethyl group in the target compound and 4n () contrasts with nitro or cyano groups in 1l/2d.
- Physical Properties : The target compound’s molecular weight (416.36) is comparable to 4n but lower than 1l (532.49), suggesting differences in solubility or crystallinity.
Pharmacokinetic and Metabolic Considerations
- Trifluoromethyl Impact: The trifluoromethyl group in the target compound and Reference Example 107 () may reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs .
- Carboxamide vs. Carboxylic Acid : The target compound’s carboxamide group (vs. carboxylic acid in 725699-03-6, ) likely improves oral bioavailability by reducing ionization at physiological pH .
Biological Activity
The compound 2-methyl-N-(2-(trifluoromethyl)phenyl)-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide is a novel heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₆F₃N₅O
- Molecular Weight : 375.3 g/mol
- CAS Number : 1798511-54-2
The compound features a complex structure that integrates multiple ring systems, including pyrazolo, pyrido, and pyrimidine moieties. This unique configuration is crucial for its biological activity.
Target Enzymes and Pathways
Research indicates that this compound acts primarily as an inhibitor of cyclin-dependent kinase 2 (CDK2), a key regulator in the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with other kinases involved in various signaling pathways, enhancing its potential as an anticancer agent .
Cellular Effects
The compound has demonstrated significant effects on cellular processes:
- Induction of Apoptosis : Studies have shown that it activates the intrinsic apoptotic pathway in cancer cells, leading to programmed cell death.
- Modulation of Signaling Pathways : It influences various signaling cascades that regulate cell proliferation and survival, making it a candidate for targeted cancer therapies .
Anticancer Activity
The anticancer properties of this compound have been evaluated against several cancer cell lines:
- Cell Lines Tested : PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer).
- Results : The compound exhibited cytotoxic effects at concentrations as low as 5 µg/ml, demonstrating lower activity compared to standard chemotherapeutics like doxorubicin but showing promise for further development .
Other Biological Activities
In addition to its anticancer effects, preliminary studies suggest potential applications in:
- Antifungal Activity : Early investigations indicate some antifungal properties against specific strains.
- Insecticidal Properties : Compounds with similar trifluoromethyl groups have shown insecticidal activity, suggesting a broader range of biological applications .
Synthesis and Evaluation
A study by researchers synthesized various derivatives of pyrazolo[1,5-a]pyrimidines to evaluate their biological activity. The derivatives bearing substitutions similar to those found in our compound showed enhanced kinase inhibition and anticancer activities compared to non-substituted analogs .
| Compound | Activity | Target |
|---|---|---|
| This compound | Anticancer | CDK2 |
| Derivative A | Enhanced Anticancer | EPH receptors |
| Derivative B | Moderate Antifungal | Various fungi |
Q & A
Q. Basic
- 1H/13C NMR : Assign chemical shifts to distinguish between the pyrazolo and pyrido rings. For example, the trifluoromethyl group exhibits characteristic downfield shifts (~δ 120–125 ppm in 13C NMR) .
- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular formula accuracy (e.g., calculated vs. observed m/z within ±2 ppm) .
- X-ray crystallography : Resolve ambiguities in stereochemistry, particularly for the dihydropyrimidine ring conformation .
How can computational reaction path search methods enhance the design of novel derivatives?
Q. Advanced
- Quantum chemical calculations : Use density functional theory (DFT) to predict transition states and energetics of cyclization steps, reducing trial-and-error experimentation .
- Molecular docking : Screen derivatives for binding affinity to biological targets (e.g., kinases) by simulating interactions with active sites .
- Machine learning : Train models on existing pyrazolo-pyrimidine datasets to predict reaction yields or regioselectivity .
What strategies can resolve contradictions in reported biological activity data for this compound?
Q. Advanced
- Dose-response reevaluation : Confirm activity across multiple cell lines or enzymatic assays to rule out cell-specific effects .
- Metabolic stability testing : Assess whether discrepancies arise from differential metabolism in vitro vs. in vivo .
- Crystallographic validation : Compare bound vs. unbound structures to verify target engagement mechanisms .
What purification techniques are most effective for isolating this compound post-synthesis?
Q. Basic
- Flash chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate polar impurities .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high recovery of crystalline product .
- HPLC : Apply reverse-phase C18 columns for final purity validation (>95%) .
How can structure-activity relationship (SAR) studies be systematically designed for this compound?
Q. Advanced
- Fragment-based design : Synthesize analogs with incremental substitutions (e.g., methyl → ethyl, phenyl → pyridyl) to map electronic and steric effects .
- Free-Wilson analysis : Quantify contributions of substituents (e.g., trifluoromethyl) to biological activity using multivariate regression .
- Pharmacophore modeling : Identify critical hydrogen bond acceptors/donors in the pyrido-pyrimidine core .
How should researchers address conflicting NMR data for diastereomers or tautomeric forms?
Q. Advanced
- Variable-temperature NMR : Resolve dynamic equilibria (e.g., keto-enol tautomerism) by acquiring spectra at 25°C vs. −40°C .
- 2D NMR (COSY, NOESY) : Assign coupling patterns and spatial proximities to distinguish diastereomers .
- Isotopic labeling : Introduce deuterium at specific positions to simplify splitting patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
